(Ethoxycarbonylmethyl)triphenylphosphonium bromide

Wittig Olefination Process Chemistry Reagent Solubility

Choose (Ethoxycarbonylmethyl)triphenylphosphonium bromide for robust, industrial-scale Wittig olefinations. Its stabilized ylide ensures predictable (E)-selectivity and uniquely tolerates water/ethanol as greener solvents—slashing waste and cost. Unlike non-stabilized analogs, this salt cleanly generates the ylide without phenyl-loss side reactions, simplifying purification of high-value APIs and pharmaceutical intermediates.

Molecular Formula C22H22BrO2P
Molecular Weight 429.3 g/mol
CAS No. 1530-45-6
Cat. No. B105958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Ethoxycarbonylmethyl)triphenylphosphonium bromide
CAS1530-45-6
Synonyms(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium Bromide;  (Carbethoxymethyl)triphenylphosphonium Bromide;  Carboethoxymethyltriphenylphosphonium Bromide;  Ethoxycarbonylmethyltriphenylphosphonium Bromide;  NSC 60450
Molecular FormulaC22H22BrO2P
Molecular Weight429.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C22H22O2P.BrH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1
InChIKeyVJVZPTPOYCJFNI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Ethoxycarbonylmethyl)triphenylphosphonium Bromide (CAS 1530-45-6): A Foundational Reagent for α,β-Unsaturated Ester Synthesis and Isotopic Labeling


(Ethoxycarbonylmethyl)triphenylphosphonium bromide (CAS 1530-45-6), also known as carbethoxymethyltriphenylphosphonium bromide, is a stabilized phosphonium salt with the molecular formula C₂₂H₂₂BrO₂P and a molecular weight of 429.30 g/mol [1]. It is a white, crystalline solid with a melting point of 158 °C (decomposition) and exhibits high solubility in water (10 g/100 mL), ethanol (35 g/100 mL), and chloroform (55 g/100 mL), but is insoluble in tetrahydrofuran (<1 g/100 mL) [1]. The compound serves as the immediate precursor to the stabilized phosphorane Ph₃P=CHCO₂Et, a widely-used Wittig reagent for the stereoselective formation of α,β-unsaturated ethyl esters from aldehydes and ketones [1]. Its purity is typically supplied at 98% or higher, and it is stored at room temperature without requiring special drying for most synthetic applications [1]. Beyond its core utility in carbon-carbon double bond formation, it functions as a critical pharmaceutical intermediate and as a key building block for isotopically labeled compounds used in environmental and metabolic tracing studies [2].

Why Generic Substitution of (Ethoxycarbonylmethyl)triphenylphosphonium Bromide (CAS 1530-45-6) Risks Compromised Synthesis Outcomes


Generic substitution of (Ethoxycarbonylmethyl)triphenylphosphonium bromide (CAS 1530-45-6) with other phosphonium salts or olefination reagents is not trivial due to its unique combination of physical, chemical, and mechanistic properties. Unlike many stabilized ylides that require anhydrous, rigorously air-free conditions, this compound's precursor salt exhibits remarkable stability and solubility in water, simplifying its handling and scale-up for industrial applications [1]. More critically, the electronic nature of its α-ester group positions it as a 'stabilized' ylide, which dictates a distinct stereochemical outcome—predominantly (E)-alkene formation—that is fundamentally different from the Z-selectivity favored by 'non-stabilized' alkyltriphenylphosphonium ylides or the tunable selectivity of semi-stabilized counterparts [2]. Furthermore, its behavior in complex reaction mixtures differs; for instance, in the presence of strong bases, it cleanly forms the desired ylide, whereas other alkyl phosphonium salts, such as n-butyltriphenylphosphonium bromide, are prone to competing side reactions, including phenyl group loss to form phosphine oxides, leading to lower yields and complex purification [3]. Therefore, substituting this reagent with a close analog without rigorous process revalidation can lead to poor yields, altered stereochemistry, and the introduction of difficult-to-remove impurities.

Quantitative Differentiation of (Ethoxycarbonylmethyl)triphenylphosphonium Bromide (CAS 1530-45-6) from Key Alternatives


Superior Handling and Solubility Profile: Enabling Aqueous and Ethanol-Compatible Wittig Chemistry

Compared to many phosphonium salts that require strictly anhydrous, organic solvent-based reaction conditions, (Ethoxycarbonylmethyl)triphenylphosphonium bromide exhibits exceptionally high solubility in water and ethanol [1]. This is in stark contrast to the behavior of many alkyltriphenylphosphonium salts, which are typically hydrophobic and poorly soluble in protic media [2]. For instance, while n-butyltriphenylphosphonium bromide demonstrates limited water solubility and requires polar aprotic solvents like acetonitrile or DMSO for ylide formation [2], the target compound can be effectively used in aqueous or ethanolic sodium ethoxide systems without compromising the Wittig reaction [3]. This property significantly reduces the reliance on expensive, hazardous anhydrous solvents, simplifying large-scale synthesis and purification workflows.

Wittig Olefination Process Chemistry Reagent Solubility

Predictable (E)-Stereoselectivity: A Stabilized Ylide for trans-α,β-Unsaturated Ester Synthesis

As a precursor to a stabilized ylide (Ph₃P=CHCO₂Et), (Ethoxycarbonylmethyl)triphenylphosphonium bromide yields predominantly (E)-α,β-unsaturated esters upon reaction with aldehydes and ketones [1]. This is a direct consequence of the ylide class; stabilized ylides favor the formation of the thermodynamically more stable trans-oxaphosphetane intermediate, leading to high E-selectivity [2]. In contrast, non-stabilized alkyltriphenylphosphonium ylides (e.g., derived from methyltriphenylphosphonium bromide) strongly favor Z-alkene formation under salt-free conditions, and semi-stabilized ylides (e.g., benzyltriphenylphosphonium ylides) often yield complex mixtures of E and Z isomers [2]. This difference in stereochemical outcome is fundamental and non-interchangeable, making the selection of the correct phosphonium salt precursor critical for achieving the desired product geometry.

Stereoselective Synthesis Wittig Olefination α,β-Unsaturated Esters

Cleaner Ylide Formation vs. Competing Decomposition in Strong Base

The presence of an α-ester group in (Ethoxycarbonylmethyl)triphenylphosphonium bromide directs its reaction with strong bases towards clean ylide formation [1]. This contrasts with the behavior of other alkyltriphenylphosphonium salts lacking an α-carbonyl group. For example, when n-butyltriphenylphosphonium bromide is treated with a strong base like t-BuOK or NaH in polar aprotic solvents, it is prone to a competing side reaction: loss of a phenyl group to form alkyldiphenylphosphine oxides [1]. This side reaction consumes the reagent, lowers the effective yield of the desired ylide, and introduces an organophosphorus impurity that can complicate product isolation. The α-ester functionality in the target compound prevents this phenyl loss pathway, ensuring a more efficient and higher-yielding generation of the active Wittig reagent.

Ylide Generation Side Reactions Phosphonium Salt Stability

Unique Niche in Isotopic Labeling: Synthesis of ¹³C₅-Mutagen X (MX) for Environmental Tracing

(Ethoxycarbonylmethyl)triphenylphosphonium bromide possesses a specialized and critical application as an intermediate in the synthesis of isotopically labeled 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone-¹³C₅, also known as Mutagen X (MX)-¹³C₅ . MX is a potent chlorinated furanone disinfection byproduct found in drinking water, and its ¹³C-labeled analog is essential as an internal standard for accurate quantification in complex environmental matrices using isotope dilution mass spectrometry (IDMS) . This application is not shared by other common phosphonium salts. For instance, while other phosphonium salts like methyltriphenylphosphonium bromide are widely used for methylation, they lack the specific ester and carbon framework required to construct the MX core . The availability of the ¹³C₂-labeled version of this specific compound (CAS 109376-35-4) further underscores its unique and irreplaceable role in this specialized analytical and toxicological research domain .

Isotopic Labeling Environmental Chemistry Disinfection Byproducts

Optimal Application Scenarios for (Ethoxycarbonylmethyl)triphenylphosphonium Bromide (CAS 1530-45-6) Based on Quantified Evidence


Large-Scale Synthesis of trans-α,β-Unsaturated Ethyl Esters in Aqueous or Alcoholic Media

This compound is the reagent of choice for industrial-scale Wittig olefinations where process robustness, cost, and environmental impact are critical. Its high solubility in water (10 g/100 mL) and ethanol (35 g/100 mL) enables the use of these greener, safer solvents instead of anhydrous, flammable organics like THF or DMSO [1]. This directly translates to lower solvent costs, reduced hazardous waste, and simplified reactor cleaning. Furthermore, its stabilized ylide nature ensures predictable and high (E)-selectivity for the formation of trans-α,β-unsaturated esters, a common motif in pharmaceuticals and agrochemicals . The combination of benign solvent compatibility and reliable stereocontrol makes it an ideal candidate for process development and manufacturing of APIs and fine chemicals.

High-Purity Pharmaceutical Intermediate Manufacturing Requiring Minimal Side Products

In pharmaceutical synthesis, purity is paramount. This phosphonium salt offers a distinct advantage over non-stabilized analogs like n-butyltriphenylphosphonium bromide when ylide generation requires a strong base. The presence of its α-ester group directs the reaction exclusively towards ylide formation, whereas the n-butyl analog is known to undergo a competing side reaction that cleaves a phenyl group, generating an alkyldiphenylphosphine oxide impurity [1]. By avoiding this known decomposition pathway, (Ethoxycarbonylmethyl)triphenylphosphonium bromide minimizes the formation of difficult-to-remove organophosphorus byproducts. This leads to higher effective yields, simpler purification cascades, and ultimately, a more cost-effective and robust process for producing high-purity pharmaceutical intermediates.

Environmental and Toxicological Research: Quantification of Mutagen X (MX) in Drinking Water

For analytical chemistry and environmental toxicology laboratories focused on drinking water safety, this compound is an indispensable starting material. It is the established precursor for synthesizing ¹³C-labeled Mutagen X (MX), a potent disinfection byproduct [1]. The labeled MX is the gold-standard internal standard for isotope dilution mass spectrometry (IDMS), the most accurate method for quantifying this mutagen in complex water samples. No other common phosphonium salt can fulfill this specific role. Therefore, procurement of (Ethoxycarbonylmethyl)triphenylphosphonium bromide is a necessary, non-substitutable requirement for any laboratory conducting regulatory-compliant or high-impact research on MX exposure and water quality .

Synthesis of Bergman Cyclization Precursors and Tetramic Acid Derivatives

As documented in multiple authoritative sources, this specific reagent is a validated and widely cited reactant for the synthesis of Bergman cyclization precursors and tetramic acid derivatives [1]. These are important structural classes in medicinal chemistry, often associated with anticancer and antibiotic activity. While the Wittig reaction is a general method, the specific choice of this phosphonium salt is embedded in the literature protocols for these sensitive molecular scaffolds. Using an alternative phosphonium salt would constitute a significant deviation from proven synthetic routes, introducing unknown risks to yield, purity, and reaction compatibility. For researchers focused on these specific target classes, following the established literature precedent by procuring this exact compound minimizes synthetic risk and ensures comparability with published data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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